4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate
Description
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate (CAS 306730-22-3) is a synthetic organic compound with the molecular formula C21H20O5 and a molecular weight of 352.38 g/mol . Its structure features a benzodioxole ring linked via an acryloyl group to a phenyl pivalate ester (Figure 1). Predicted physical properties include a boiling point of 501.0±50.0 °C and a density of 1.222±0.06 g/cm³, though experimental validation is pending . The compound is synthesized through Claisen–Schmidt condensation, a method also employed for structurally related chalcones (e.g., ).
Properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)26-16-8-6-15(7-9-16)17(22)10-4-14-5-11-18-19(12-14)25-13-24-18/h4-12H,13H2,1-3H3/b10-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDVYTNGBKHDER-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Acryloylation: The benzodioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acryloylated benzodioxole with phenyl pivalate using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Ester Derivatives
| Compound | Ester Group | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound (CAS 306730-22-3) | Pivalate | 352.39 | Branched alkyl ester |
| 3-Phenylacrylate analog (CAS 306730-23-4) | 3-Phenylacrylate | 398.41 | Aromatic ester with extended conjugation |
Trifluoromethyl-Substituted Pivalates
Trifluoromethylphenyl pivalates, such as 3-(trifluoromethyl)phenyl pivalate (CAS 1075754-37-8), share the pivalate ester moiety but incorporate electron-withdrawing CF₃ groups. For instance, 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (CAS 2249-28-7) has a melting point of 89–93°C, suggesting higher crystallinity compared to the target compound’s predicted properties . Commercial availability and purity (>95% by GC/HPLC) are noted for trifluoromethyl derivatives, though pricing data for the target compound are absent .
Table 2: Trifluoromethyl-Substituted Pivalates
| Compound | Substituent | Melting Point (°C) | Purity | Price (1g) |
|---|---|---|---|---|
| 3-(Trifluoromethyl)phenyl pivalate | CF₃ | N/A | >95% (GC) | ¥8,000 |
| Target Compound | Benzodioxole | Predicted | N/A | N/A |
Isoindoline-1,3-dione Derivatives
Compounds like 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () replace the pivalate group with an isoindoline-dione core. This rigid, planar structure enhances π-conjugation, which could improve fluorescence properties or binding affinity in biological systems. Syntheses of these derivatives involve prolonged reaction times (48 hours) under basic conditions, contrasting with the target compound’s likely faster Claisen–Schmidt pathway . While bioactivity screening (e.g., cholinesterase inhibition) is mentioned for isoindoline-dione derivatives, analogous data for the target compound are lacking.
Chalcone-Derived Acetamides
describes 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide, where the pivalate ester is replaced by a diphenylacetamide group. These compounds are synthesized via chalcone intermediates, similar to the target compound, but require additional steps like chloroacetylation . Electrochemical studies on related acryloylphenyl acetamides () demonstrate corrosion inhibition in acidic environments, suggesting possible applications for the target compound if similarly tested.
Biological Activity
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate is a synthetic compound characterized by a complex structure that includes a benzodioxole moiety, an acryloyl group, and a phenyl pivalate ester. Its molecular formula is with a molecular weight of 352.38 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant activity. The presence of the benzodioxole ring in this compound suggests potential for scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies have shown that derivatives of benzodioxole compounds can possess anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, in vitro assays have demonstrated that similar compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis (programmed cell death) and cell cycle regulation.
- Reactive Oxygen Species (ROS) Management : By acting as an antioxidant, it may help in maintaining redox balance within cells.
Case Studies
A study focusing on similar benzodioxole derivatives revealed promising results in terms of anticancer efficacy. Compounds were tested against various cancer cell lines using the National Cancer Institute's (NCI) protocols, showing selective toxicity towards breast cancer cells (MCF7) without affecting normal breast cells . This selectivity is vital for developing safer therapeutic agents.
Comparative Analysis
A comparison of this compound with other related compounds highlights its unique properties:
| Compound Name | Antioxidant Activity | Anticancer Efficacy | Selectivity Index |
|---|---|---|---|
| This compound | High | Promising | High |
| 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl acetate | Moderate | Moderate | Moderate |
| 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl butyrate | Low | Low | Low |
Q & A
Q. What are the recommended synthetic routes for 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate, and how can reaction hazards be mitigated?
The synthesis of structurally related acryloylphenyl esters typically involves coupling reactions between activated carbonyl intermediates and phenolic derivatives. For example, sodium pivalate may be used to esterify phenolic hydroxyl groups under anhydrous conditions . Key hazards include mutagenicity risks (observed in anomeric amide derivatives) and thermal instability, as seen in DSC studies of similar compounds. Researchers should conduct thorough hazard assessments, use personal protective equipment (PPE), and employ sodium carbonate or trichloroisocyanuric acid for safe quenching of reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Infrared (IR) spectroscopy is critical for identifying the acryloyl carbonyl stretch (~1650–1700 cm⁻¹) and benzodioxol C-O-C asymmetric vibrations (~1240–1280 cm⁻¹). Nuclear magnetic resonance (NMR) analysis should focus on:
- ¹H NMR : Aromatic protons in the benzodioxol ring (δ 6.7–7.0 ppm) and acryloyl vinyl protons (δ 6.3–7.5 ppm, coupling constant J ≈ 15–16 Hz for trans configuration).
- ¹³C NMR : Carbonyl carbons (δ ~190 ppm for acryloyl, δ ~175 ppm for pivalate ester) .
Mass spectrometry (FABMS or ESI-MS) can confirm molecular ion peaks and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
Ames II testing data for structurally similar anomeric amides indicate mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and lab coats. Store below -20°C if thermal instability is suspected, and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural validation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 10.228 Å, b = 11.018 Å, c = 12.604 Å) can confirm bond angles and torsional strain in the acryloyl-pivalate linkage . Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data may arise from solvent effects or polymorphism, necessitating Hirshfeld surface analysis .
Q. What experimental strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Stepwise purification : Use column chromatography to isolate intermediates (e.g., 4-(3-(benzodioxol-5-yl)acryloyl)phenol) before esterification.
- Catalytic optimization : Employ trichloroisocyanuric acid (TCCA) for selective activation of carbonyl groups, reducing halogenated byproducts .
- Reaction monitoring : In-line FTIR or HPLC can track acryloyl coupling efficiency, with typical yields ranging from 53–62% for analogous chalcone derivatives .
Q. How can electrochemical methods elucidate reactivity in biological or material science applications?
Potentiodynamic polarization (PDP) in 0.1 M HCl can assess corrosion inhibition properties, correlating inhibitor concentration with polarization resistance. For biological studies, cyclic voltammetry (CV) may reveal redox-active behavior of the benzodioxol moiety, which is critical for understanding pro-drug activation mechanisms .
Q. What computational approaches are suitable for predicting physicochemical properties?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
- Molecular mechanics : Simulate mechanical properties (e.g., Young’s modulus) to evaluate crystallinity or solubility trends .
Methodological Challenges and Contradictions
Q. How can researchers address discrepancies between theoretical and experimental spectral data?
For example, if computed IR frequencies (e.g., at ωB97XD/def2-TZVP) deviate from observed values, consider:
Q. What strategies validate the biological activity of derivatives without commercial reference standards?
Q. How can crystallographic twinning or poor diffraction quality be mitigated during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
